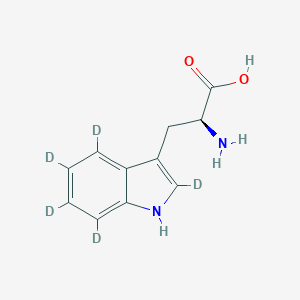

L-Tryptophan-d5

概要

説明

L-トリプトファン-d5: は、必須アミノ酸であるL-トリプトファンの重水素標識アナログです。主に、ガスクロマトグラフィーまたは液体クロマトグラフィー質量分析法によるL-トリプトファンの定量のための内部標準として使用されます。 L-トリプトファンは、セロトニンとキヌレニンの生合成に関与する、トリプトファンヒドロキシラーゼ、インドールアミン-2,3-ジオキシゲナーゼ、トリプトファン-2,3-ジオキシゲナーゼなどのいくつかの酵素の基質として機能します .

準備方法

合成ルートと反応条件: L-トリプトファン-d5の調製には、L-トリプトファンのインドール環に重水素を組み込むことが含まれます。これは、以下の合成ルートなど、さまざまな合成ルートによって達成できます。

重水素交換反応: この方法は、特定の条件下で重水素化溶媒と触媒を使用して、インドール環の水素原子を重水素原子と交換することを含みます。

化学合成: これには、すでに重水素原子を組み込んだインドール環を合成し、次にアミノ酸側鎖を付加することが含まれます。

工業生産方法: L-トリプトファン-d5の工業生産には、通常、L-トリプトファンの生合成中にインドール環に重水素を組み込むことができる遺伝子組み換え微生物を使用した微生物発酵が関与します。 この方法は、効率性とコスト効率の良さから好まれています .

化学反応の分析

Glycosylation Reactions with Aldohexoses

L-Tryptophan-d5 undergoes glycosylation under acidic conditions (pH 2, 80°C) to form novel glycoconjugates. These reactions yield:

-

N-glycosides (e.g., N1-(β-D-glucopyranosyl-4C1)-L-tryptophan-d5)

-

C-glycosyl derivatives

-

Glyco-tetrahydro-β-carbolines

Deuterium labeling enables precise tracking of reaction intermediates. For example, H/D exchange at the indole C-2 position occurs during condensation, as observed in model reactions with D-glucose .

| Reaction Product | Molecular Ion (m/z) | Key Deuterium Retention Sites |

|---|---|---|

| N-Glucoside | 367 [M+H]⁺ | Indole C-4,5,6,7 |

| C-Glucosyl Conjugate | 371 [M+H]⁺ | Indole C-2 (loss), C-4,5,6,7 |

| Gluco-Tetrahydro-β-carboline | 371 [M+H]⁺ | Indole C-4,5,6,7 |

H/D Exchange Reactions

Deuterium in this compound participates in isotope exchange under acidic or enzymatic conditions:

-

Acid-Catalyzed Exchange : Reversible protonation at indole C-3 facilitates H/D migration, leading to partial deuterium loss at C-2 .

-

Enzymatic Exchange : Tryptophan hydroxylase retains deuterium at C-4,5,6,7 during 5-HT-d4 synthesis .

Role in Microbial Metabolism

Gut microbial tryptophanases (TILs) metabolize this compound to deuterated indole, which is further processed into:

科学的研究の応用

Metabolic Research

L-Tryptophan-d5 is instrumental in metabolic studies due to its role as a precursor for serotonin synthesis and kynurenine metabolism. Its deuterated form allows for precise tracking of metabolic pathways using advanced analytical techniques such as mass spectrometry.

Table 1: Key Metabolic Pathways Involving this compound

Neurochemical Studies

The ability to quantify this compound in biological samples enhances our understanding of its neurochemical effects. Researchers utilize this compound to investigate the relationship between tryptophan availability and psychiatric disorders.

Case Study: Tryptophan and Mood Disorders

A study administered this compound to participants to assess its impact on serotonin levels and mood regulation. Results indicated that increased availability of L-Tryptophan correlated with improved mood states, suggesting therapeutic potential for mood disorders .

Clinical Applications

This compound has been utilized in clinical trials to evaluate its efficacy in treating conditions such as depression and anxiety. By using the deuterated form, researchers can accurately measure pharmacokinetics and pharmacodynamics.

Table 2: Clinical Trials Involving this compound

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard for quantifying L-Tryptophan concentrations in various samples. Its isotopic labeling allows for accurate measurements via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Application Example

This compound is employed as an internal standard in studies assessing the anti-inflammatory activity of food components. This application is crucial for understanding the nutritional implications of tryptophan-rich diets .

作用機序

L-トリプトファン-d5は、セロトニンとキヌレニンの生合成に関与する酵素の基質として機能することで、その効果を発揮します。L-トリプトファン-d5の重水素原子は、その生化学的特性を大幅に変化させないため、代謝経路でL-トリプトファンの挙動を模倣できます。主な分子標的は、トリプトファンヒドロキシラーゼ、インドールアミン-2,3-ジオキシゲナーゼ、トリプトファン-2,3-ジオキシゲナーゼです。 これらの酵素は、L-トリプトファン-d5をセロトニン-d5とキヌレニン-d4に変換し、気分調節や免疫応答など、さまざまな生理学的プロセスに関与しています .

類似化合物との比較

類似化合物:

L-トリプトファン: タンパク質合成とセロトニンやメラトニンの生合成に関与する必須アミノ酸である、L-トリプトファンの非重水素化型。

D-トリプトファン: トリプトファンのD-エナンチオマー。自然に生成されたペプチドで時折見られますが、L-トリプトファンとは異なる生物学的特性を持っています。

L-トリプトファン-d5の独自性: L-トリプトファン-d5は、重水素原子が組み込まれているため、分析研究に理想的な内部標準となります。 重水素標識により、さまざまな生物試料中のL-トリプトファンとその代謝産物を正確に定量および追跡することが可能になり、その生化学的特性を大幅に変化させることなく行うことができます .

生物活性

L-Tryptophan-d5 is a deuterated form of the essential amino acid L-Tryptophan, which is critical for various biological processes in the human body. This article delves into the biological activity of this compound, focusing on its metabolic pathways, physiological roles, and implications in health and disease, supported by case studies and research findings.

Overview of L-Tryptophan Metabolism

L-Tryptophan is primarily known for its role as a precursor to serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The metabolism of L-Tryptophan involves several pathways:

- Serotonin Synthesis : L-Tryptophan is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase, the rate-limiting enzyme in serotonin production. 5-HTP is subsequently decarboxylated to serotonin.

- Kynurenine Pathway : Approximately 90% of dietary tryptophan is metabolized via this pathway, leading to the production of kynurenine and its derivatives, which are implicated in immune response and neurodegenerative diseases.

- Indole Production : Gut microbiota metabolize L-Tryptophan into various indole derivatives, which play roles in gut health and systemic inflammation.

1. Neurotransmitter Regulation

This compound has been utilized in research to trace metabolic pathways involving serotonin synthesis. Studies indicate that increasing dietary tryptophan can enhance serotonin levels in the brain, thereby potentially alleviating symptoms of depression and anxiety disorders. For instance, a study highlighted that patients with lower tryptophan levels exhibited increased depressive symptoms, suggesting a direct correlation between tryptophan availability and mental health outcomes .

2. Immune System Modulation

Research has shown that alterations in tryptophan metabolism are associated with inflammatory diseases. In rheumatoid arthritis (RA), for example, decreased levels of kynurenic acid and increased levels of quinolinic acid were observed in patients compared to healthy controls. These changes correlate with disease severity and suggest that modulating tryptophan metabolism could be a therapeutic target .

3. Gut Microbiota Interaction

This compound serves as a substrate for gut microbiota, influencing the production of various metabolites like indolelactic acid (ILA) and indolepropionic acid (IPA). These metabolites are crucial for maintaining gut barrier integrity and modulating immune responses . A study demonstrated that dietary fibers could shift microbial metabolism towards beneficial tryptophan metabolites rather than harmful ones like indole .

Case Study: COVID-19 Severity Biomarkers

A recent study analyzed serum levels of kynurenine, tryptophan, and serotonin in COVID-19 patients. It was found that as disease severity increased, tryptophan levels decreased while kynurenine levels increased. This suggests that monitoring these metabolites could provide insights into disease progression and potential therapeutic strategies .

Table: Summary of Key Findings on this compound

| Study Focus | Key Findings | Implications |

|---|---|---|

| Neurotransmitter Regulation | Increased dietary tryptophan correlates with higher serotonin levels | Potential treatment for mood disorders |

| Immune Modulation | Altered tryptophan metabolism linked to RA severity | Targeting tryptophan pathways may aid treatment |

| Gut Microbiota Interaction | Dietary fibers influence tryptophan metabolite production | Enhances gut health through microbial balance |

特性

IUPAC Name |

(2S)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-HLTLGYGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480575 | |

| Record name | L-Tryptophan-d5(indole-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62595-11-3 | |

| Record name | L-Tryptophan-d5(indole-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。